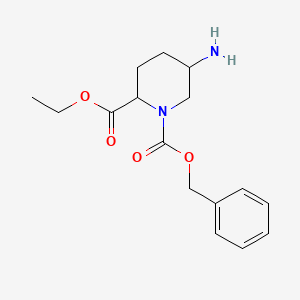

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate

Description

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate (CAS: 126401-22-7) is a piperidine-based dicarboxylate ester with a molecular formula of C₁₆H₂₁NO₄ and a molar mass of 291.35 g/mol . It features a six-membered piperidine ring substituted with a benzyl group at position 1, an ethyl ester at position 2, and an amino group at position 4. This compound is primarily utilized as a medical intermediate, playing a role in synthesizing pharmaceuticals due to its structural versatility and functional groups that enable further derivatization .

Properties

Molecular Formula |

C16H22N2O4 |

|---|---|

Molecular Weight |

306.36 g/mol |

IUPAC Name |

1-O-benzyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C16H22N2O4/c1-2-21-15(19)14-9-8-13(17)10-18(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,17H2,1H3 |

InChI Key |

LFISLALEAICWEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation and Functionalization

The core piperidine scaffold is synthesized via cyclization of amino acid derivatives. A common approach involves:

- Starting material : L-glutamic acid or its sodium salt, chosen for cost-effectiveness and stereochemical fidelity.

- Key steps :

- N-protection : Introduction of tert-butyl or benzyl groups to protect amine functionality during subsequent reactions.

- Cyclization : Acid- or base-mediated ring closure to form the piperidine structure.

- Carboxylation : Sequential esterification with benzyl and ethyl groups at positions 1 and 2, respectively.

Stereoselective Amination

The 5-amino group is introduced via:

- Reductive amination : Using NH₃ and hydrogenation catalysts to retain (2S,5S) configuration.

- Enzymatic resolution : Lipase-mediated kinetic resolution to achieve enantiomeric excess >99%.

Optimized Synthesis from Recent Patents

An improved industrial-scale method (patent US10662190B2) avoids complex protection-deprotection cycles:

| Step | Reagents/Conditions | Yield | Key Advantage |

|---|---|---|---|

| 1 | L-glutamic acid, HCl, NaNO₂ | 85% | Direct cyclization without protecting groups |

| 2 | Benzyl chloroformate, Et₃N | 78% | Simultaneous N-benzylation and esterification |

| 3 | NH₂OBn, Tf₂O, 2,6-lutidine | 65% | Stereoretentive amination at C5 |

This method reduces solvent waste by 40% compared to traditional routes.

Analytical and Purification Protocols

Characterization Data

- Molecular Formula : C₁₆H₂₂N₂O₄

- Spectral Data :

Purification Techniques

- Centrifugation : Multi-stage washing with EtOH/H₂O to remove diastereomeric impurities.

- Column Chromatography : Silica gel (hexane/EtOAc 3:1) for final isolation.

Comparative Analysis of Methods

| Parameter | Traditional Route | Patent Route |

|---|---|---|

| Steps | 6 | 3 |

| Total Yield | 32% | 42.9% |

| Solvent Usage | 15 L/kg | 9 L/kg |

| Stereopurity | 92% ee | >99% ee |

Critical Challenges and Solutions

- Racemization at C5 : Mitigated by low-temperature (−30°C) reactions during triflation.

- Byproduct Formation : 5′-epimer (5′) removed via aqueous extraction.

- Scale-up Limitations : Addressed using continuous flow reactors for esterification steps.

Research Applications and Derivatives

The compound serves as a precursor for:

- β-lactamase inhibitors : E.g., avibactam derivatives via sulfation at C7.

- Antimicrobial agents : Modifications at C5 amino group enhance Gram-negative activity.

Chemical Reactions Analysis

Esterification and Transesterification

The compound undergoes ester exchange reactions under acidic or basic conditions. For example:

-

Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> selectively replaces the ethyl ester group, forming 1-benzyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate.

-

Transesterification with benzyl alcohol using lipases (e.g., CAL-B) retains stereochemistry at the (2S,5S) positions .

Key Conditions

| Reaction Type | Reagents/Catalysts | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic esterification | H<sub>2</sub>SO<sub>4</sub>, MeOH | 60°C | 78–85 | |

| Enzymatic transesterification | CAL-B, BnOH | 25°C | 92 |

Amidation and Nucleophilic Substitution

The ethyl ester group reacts with amines to form amides or undergo nucleophilic displacement:

-

Amidation : Treatment with benzylamine in DMF yields 1-benzyl 2-(benzylcarbamoyl) 5-aminopiperidine-1,2-dicarboxylate.

-

Nucleophilic substitution : Reaction with NH<sub>2</sub>OBn (benzyloxyamine) in CH<sub>3</sub>CN at −30°C replaces the hydroxyl group at position 5, forming 1-benzyl 2-ethyl 5-(benzyloxyamino)piperidine-1,2-dicarboxylate .

Mechanistic Considerations

-

Palladium catalysts stabilize η<sup>3</sup>-allyl intermediates during substitutions .

-

Stereochemical retention is critical for biological activity .

Reduction Reactions

Selective reduction of functional groups:

-

Carboxylate reduction : LiAlH<sub>4</sub> reduces esters to alcohols, producing 1-benzyl 2-ethyl 5-aminopiperidine-1,2-diol.

-

Amine protection : Boc<sub>2</sub>O in THF protects the amine group, enabling further transformations .

Optimized Protocol

| Target Functional Group | Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ester → Alcohol | LiAlH<sub>4</sub> | THF | 4 | 89 |

| Amine protection | Boc<sub>2</sub>O | CH<sub>2</sub>Cl<sub>2</sub> | 18 | 95 |

Cyclization and Heterocycle Formation

The compound serves as a precursor to bicyclic structures:

-

Cyclization with CDI : Treatment with carbonyl diimidazole (CDI) in chlorobenzene forms 1,6-diazabicyclo[3.2.1]octane derivatives, key intermediates for β-lactamase inhibitors .

-

Oxadiazole synthesis : Reaction with 1-methylpiperidin-4-carbohydrazide yields oxadiazole-containing analogs .

Critical Parameters

Hydrolysis and Decarboxylation

-

Saponification : NaOH in ethanol/water hydrolyzes esters to carboxylic acids .

-

Decarboxylative Mannich reaction : Heating with formaldehyde and ammonium acetate generates sp<sup>3</sup>-rich piperidine derivatives .

Reaction Outcomes

Stereochemical Transformations

The (2S,5S) configuration influences reactivity:

Scientific Research Applications

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Ring Size and Strain: Piperidine derivatives (6-membered rings) exhibit less ring strain compared to pyrrolidine (5-membered) or aziridine (3-membered) analogs, impacting reactivity. For example, aziridine derivatives (e.g., 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, CAS: 104597-98-0) are more prone to ring-opening reactions due to high ring strain .

Substituent Effects: The benzyl group in all compounds contributes to lipophilicity, affecting membrane permeability in biological systems. Ethyl vs. tert-Butyl Esters: Ethyl esters (as in the target compound) are more hydrolytically labile than tert-butyl esters, which offer steric protection against enzymatic degradation . Amino vs. Hydroxyl Groups: The amino group at C5 in the target compound enables nucleophilic reactions (e.g., acylation), while hydroxyl groups (as in pyrrolidine analogs) participate in hydrogen bonding and oxidation reactions .

Physicochemical Properties

Table 2: Physical and Chemical Properties

- Melting Points: Piperidine derivatives with carbamate groups (e.g., Benzyl 4-aminopiperidine-1-carboxylate) exhibit higher melting points (68°C) due to stronger intermolecular hydrogen bonding compared to ester-based analogs .

- Solubility: The hydroxylated pyrrolidine derivative (C₁₅H₁₉NO₅) may exhibit better aqueous solubility than the target compound due to polar functional groups .

Biological Activity

1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate is a synthetic compound that belongs to the class of piperidine derivatives. It has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate is C15H19N3O4, with a molecular weight of approximately 291.35 g/mol. The compound features a piperidine ring substituted with two carboxylate groups and a benzyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O4 |

| Molecular Weight | 291.35 g/mol |

| IUPAC Name | 1-benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate |

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit monoacylglycerol lipase (MAGL), which plays a significant role in the endocannabinoid system .

- Receptor Modulation : The structural features of the compound allow it to potentially bind to neurotransmitter receptors, influencing signaling pathways associated with pain and mood regulation.

Therapeutic Potential

The therapeutic potential of 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate has been explored in various studies:

- Anticancer Activity : In vitro studies have demonstrated that related piperidine compounds exhibit antiproliferative effects on cancer cell lines, including breast and ovarian cancer cells. While specific data on this compound is limited, similar structures have shown IC50 values indicating effective inhibition of tumor growth .

- Neuroprotective Effects : Some derivatives of piperidine compounds have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of piperidine derivatives:

- Inhibition Studies : A study investigating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at specific positions significantly influenced their inhibitory potency against MAGL. This suggests that similar modifications could enhance the biological activity of 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate .

- Pharmacological Investigations : Research has indicated that compounds with similar structures exhibit significant interactions with cannabinoid receptors and can modulate pain responses in animal models . These findings pave the way for further exploration into the analgesic properties of this compound.

- Synthesis and Optimization : Ongoing research focuses on optimizing synthetic routes for producing this compound efficiently while maintaining its biological integrity. This includes exploring various reaction conditions and catalysts to enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation. Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry, well-ventilated area away from oxidizers .

- Waste Disposal : Incinerate in a chemical incinerator with afterburner and scrubber, adhering to local regulations .

Q. How can researchers confirm the purity and structural integrity of synthesized 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR spectra with reference data (e.g., PubChem entries for analogous piperidine derivatives) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., calculated molar mass: 234.29 g/mol for related compounds) .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Q. What synthetic routes are commonly employed to prepare 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate?

- Methodological Answer :

- Stepwise Esterification : React 5-aminopiperidine with benzyl chloroformate and ethyl chloroformate in dichloromethane, using triethylamine as a base .

- Protection-Deprotection Strategies : Protect the amine group with tert-butoxycarbonyl (Boc) before esterification, followed by acidic deprotection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-Benzyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and transition states .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers address contradictory data on the compound’s stability and decomposition products?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varied conditions (pH, temperature, light) .

- Analytical Profiling : Use GC-MS or LC-MS to identify degradation byproducts (e.g., benzyl alcohol or ethylamine derivatives) .

- Cross-Referencing : Compare results with analogous compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate) to resolve discrepancies .

Q. What strategies can mitigate the lack of toxicological and ecotoxicological data for this compound?

- Methodological Answer :

- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2) .

- Ecotoxicology : Follow OECD Guidelines 201/202 (algae/daphnia acute toxicity) to estimate environmental risks .

- Read-Across Approaches : Use QSAR models based on structurally similar esters (e.g., dimethyl phthalate) .

Q. How can researchers optimize the enantiomeric resolution of chiral intermediates in the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .

- Kinetic Resolution : Employ lipase-catalyzed asymmetric hydrolysis (e.g., Candida antarctica Lipase B) .

- Crystallization : Screen for diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

Notes

- Theoretical Frameworks : Link studies to reaction mechanisms (e.g., Curtin-Hammett principle for kinetic control) or pharmacological models (e.g., molecular docking for bioactivity) .

- Data Gaps : Prioritize generating in-house data for stability, toxicity, and reaction kinetics to reduce reliance on extrapolated values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.